molecular formula C19H19ClN4O3S B2661691 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-19-4

3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2661691
CAS No.: 946304-19-4
M. Wt: 418.9
InChI Key: AIRKOYJSAVHXRP-UHFFFAOYSA-N
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Description

3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
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Scientific Research Applications

Herbicide Activity and Plant Metabolism

Metabolism of Chlorsulfuron in Plants : Research has shown that the selectivity of chlorsulfuron, a related sulfonamide herbicide, in cereals like wheat, oats, and barley is due to these plants' ability to metabolize the herbicide into a non-toxic product. This metabolic process involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, rendering the herbicide inactive and thus providing selectivity towards broadleaf plants over cereal crops. This study provides insight into the metabolic pathways involved in herbicide selectivity and resistance in crops (Sweetser, Schow, & Hutchison, 1982).

Antimicrobial and Antifungal Agents

Sulfonamide Derivatives as Antimicrobial Agents : A study on the synthesis and biological evaluation of sulfonamide derivatives highlighted their potential as antimicrobial agents. These compounds were synthesized by hybridizing the benzenesulfonamide nucleus with various substituted pyrazole and thiazole rings, demonstrating significant antimicrobial activity. This research points towards the development of new antimicrobial agents based on sulfonamide chemistry, which could have implications for treating bacterial and fungal infections (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Properties

IUPAC Name

3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-7-9-16(10-8-15)24-28(25,26)17-6-4-5-14(20)11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRKOYJSAVHXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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